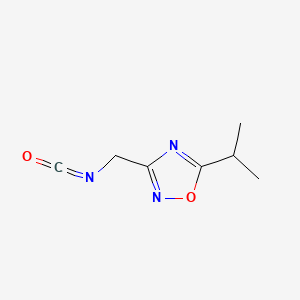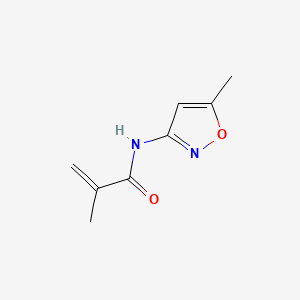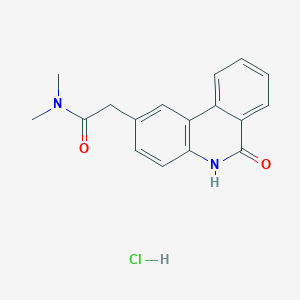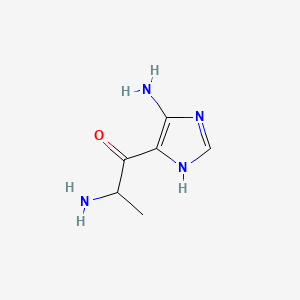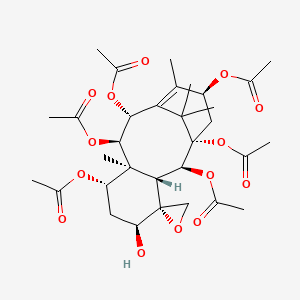
1-Acetoxy-5-deacetylbaccatin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetoxy-5-deacetylbaccatin I is a diterpenoid compound with the molecular formula C32H44O14 and a molecular weight of 652.70 g/mol It is a derivative of baccatin III, a precursor in the biosynthesis of the well-known anticancer drug paclitaxel (taxol)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-5-deacetylbaccatin I typically involves multiple steps, starting from naturally occurring baccatin III. The key steps include selective acetylation and deacetylation reactions. The reaction conditions often involve the use of acetic anhydride and pyridine as reagents for acetylation, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound is generally achieved through semi-synthetic processes, leveraging the natural abundance of baccatin III from yew tree extracts. The process involves extraction, purification, and chemical modification steps to obtain the desired compound with high purity .
化学反应分析
Types of Reactions: 1-Acetoxy-5-deacetylbaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
1-Acetoxy-5-deacetylbaccatin I has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used in studies related to cell growth and differentiation, particularly in cancer research.
Medicine: It is a precursor in the semi-synthesis of paclitaxel, a critical drug in cancer therapy.
Industry: It is used in the production of high-value pharmaceuticals and as a reference standard in quality control
作用机制
The mechanism of action of 1-Acetoxy-5-deacetylbaccatin I is closely related to its role as a precursor to paclitaxel. It interacts with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a key protein in the microtubule structure .
相似化合物的比较
1-Acetoxy-5-deacetylbaccatin I can be compared with other similar compounds, such as:
1-Hydroxybaccatin I: Similar in structure but with a hydroxyl group instead of an acetoxy group.
Taxumairol B: Another diterpenoid with a different substitution pattern.
Yunnanxane: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific acetoxy and deacetyl modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
属性
分子式 |
C32H44O14 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC 名称 |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
InChI 键 |
YUGIEMWECOIFRK-MBMCFSISSA-N |
手性 SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


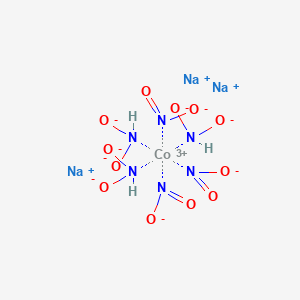
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
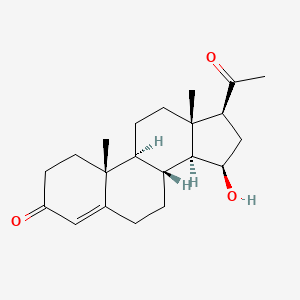
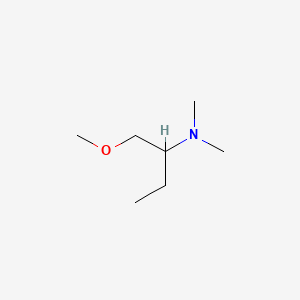
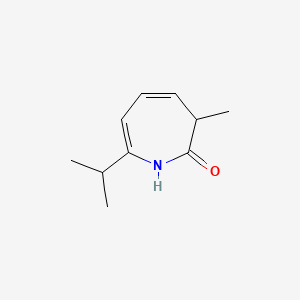
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
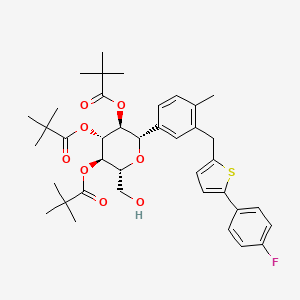
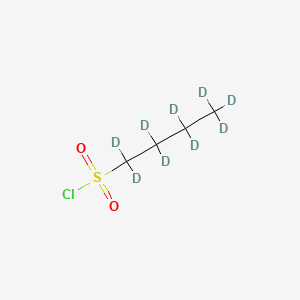
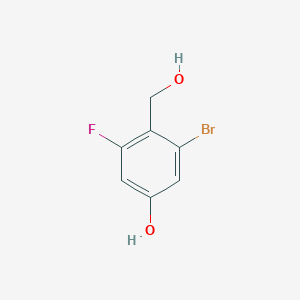
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
